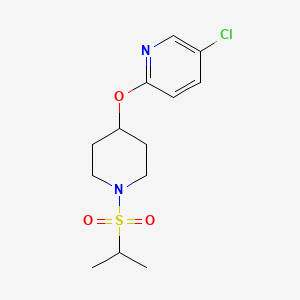

5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

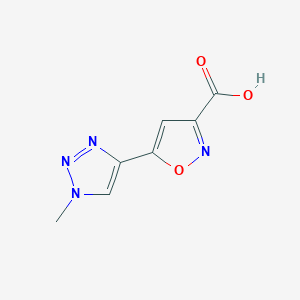

“5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine” is a chemical compound that has been mentioned in the context of drug design and pharmaceutical applications . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

The synthesis of piperidine derivatives, including “5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of such compounds .Molecular Structure Analysis

The molecular structure of “5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine” includes a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a pyridine ring and an isopropylsulfonyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine” include hydrogenation, cyclization, cycloaddition, annulation, and amination . Protodeboronation of pinacol boronic esters is a key step in the synthesis of this compound .Applications De Recherche Scientifique

Anaplastic Lymphoma Kinase (ALK) Inhibition

This compound has been identified as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). It’s particularly relevant in the context of ALK-positive cancers, where it can inhibit the growth of cancer cells. The compound has shown substantial antitumor activity in clinical trials, making it a promising candidate for cancer therapy .

Suzuki–Miyaura Coupling

In the field of organic chemistry, this compound can be used in Suzuki–Miyaura coupling reactions. This is a type of cross-coupling reaction that forms carbon-carbon bonds and is widely used for synthesizing complex organic compounds. The presence of the pyridine moiety in the compound could potentially enhance the efficiency of these reactions .

Pharmacological Evaluation

The compound has been subjected to pharmacological evaluations to determine its therapeutic potential. These studies involve assessing the compound’s efficacy in various biological models, which could lead to the development of new medications for treating different diseases .

In Vivo Efficacy Studies

Researchers have conducted in vivo studies to assess the efficacy of this compound in live models. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound, which are essential parameters in drug development .

Novel ALK Inhibitor Development

Modifications of the chemical structure of this compound have led to the development of new ALK inhibitors. These novel inhibitors are studied for their potential to treat ALK-positive cancers, offering alternatives to existing treatments .

Oncogenic Fusion Protein Targeting

The compound has been explored for its ability to target oncogenic fusion proteins. These proteins are produced by the joining of two separate genes and are often implicated in the development of cancer. Inhibiting these proteins can be a powerful strategy in cancer treatment .

Mécanisme D'action

Target of Action

Similar compounds have been shown to target g-protein-coupled receptor 119 (gpr119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

GPR119 agonists, like the compound , have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin GLP-1 by action in the gastrointestinal tract . This suggests that 5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine may interact with its targets to stimulate insulin release and incretin secretion.

Biochemical Pathways

The stimulation of insulin release and incretin secretion suggests that the compound may affect glucose metabolism and insulin signaling pathways .

Result of Action

The stimulation of insulin release and incretin secretion suggests that the compound may have a role in regulating blood glucose levels .

Safety and Hazards

Orientations Futures

The future directions for “5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine” and similar compounds lie in their potential applications in drug design and pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

5-chloro-2-(1-propan-2-ylsulfonylpiperidin-4-yl)oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O3S/c1-10(2)20(17,18)16-7-5-12(6-8-16)19-13-4-3-11(14)9-15-13/h3-4,9-10,12H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXXZXYJEOTILM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1CCC(CC1)OC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B2986950.png)

![2-{[4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2986951.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2986953.png)

![(Z)-ethyl 2-methyl-4-(((3-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2986956.png)

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986958.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2986959.png)

![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2986963.png)

![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B2986967.png)